molecular formula C22H22FNO2 B4834437 N-(2-fluorobenzyl)-4-[(1-hydroxycyclohexyl)ethynyl]benzamide

N-(2-fluorobenzyl)-4-[(1-hydroxycyclohexyl)ethynyl]benzamide

Cat. No. B4834437
M. Wt: 351.4 g/mol
InChI Key: RBHDEMMJSBECGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-fluorobenzyl)-4-[(1-hydroxycyclohexyl)ethynyl]benzamide, also known as FH535, is a small molecule inhibitor that has shown potential in cancer research. It was first synthesized in 2009 and since then has been extensively studied for its mechanism of action and potential applications in cancer treatment.

Mechanism of Action

N-(2-fluorobenzyl)-4-[(1-hydroxycyclohexyl)ethynyl]benzamide inhibits the Wnt/β-catenin signaling pathway by blocking the interaction between β-catenin and its co-activator, TCF/LEF. This prevents the activation of downstream genes involved in cell proliferation and survival. N-(2-fluorobenzyl)-4-[(1-hydroxycyclohexyl)ethynyl]benzamide also induces apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
N-(2-fluorobenzyl)-4-[(1-hydroxycyclohexyl)ethynyl]benzamide has been shown to have several biochemical and physiological effects. It inhibits cell proliferation and induces apoptosis in cancer cells, while having little effect on normal cells. N-(2-fluorobenzyl)-4-[(1-hydroxycyclohexyl)ethynyl]benzamide has also been shown to inhibit angiogenesis, the formation of new blood vessels that is necessary for tumor growth.

Advantages and Limitations for Lab Experiments

One advantage of N-(2-fluorobenzyl)-4-[(1-hydroxycyclohexyl)ethynyl]benzamide is its specificity for the Wnt/β-catenin signaling pathway, which makes it a useful tool for studying the role of this pathway in cancer development. However, its effectiveness may vary depending on the type of cancer and the specific mutations involved. N-(2-fluorobenzyl)-4-[(1-hydroxycyclohexyl)ethynyl]benzamide is also relatively unstable and requires careful handling and storage.

Future Directions

There are several potential future directions for research on N-(2-fluorobenzyl)-4-[(1-hydroxycyclohexyl)ethynyl]benzamide. One area of interest is its potential use in combination with other cancer treatments, such as chemotherapy or radiation therapy. N-(2-fluorobenzyl)-4-[(1-hydroxycyclohexyl)ethynyl]benzamide may also have applications in other diseases, such as inflammatory bowel disease or osteoporosis, which are also associated with dysregulation of the Wnt/β-catenin signaling pathway. Further research is needed to fully understand the potential of N-(2-fluorobenzyl)-4-[(1-hydroxycyclohexyl)ethynyl]benzamide in these areas.

Scientific Research Applications

N-(2-fluorobenzyl)-4-[(1-hydroxycyclohexyl)ethynyl]benzamide has been extensively studied for its potential use in cancer research. It has been shown to inhibit the Wnt/β-catenin signaling pathway, which is involved in the development of several types of cancer. N-(2-fluorobenzyl)-4-[(1-hydroxycyclohexyl)ethynyl]benzamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.

properties

IUPAC Name

N-[(2-fluorophenyl)methyl]-4-[2-(1-hydroxycyclohexyl)ethynyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22FNO2/c23-20-7-3-2-6-19(20)16-24-21(25)18-10-8-17(9-11-18)12-15-22(26)13-4-1-5-14-22/h2-3,6-11,26H,1,4-5,13-14,16H2,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBHDEMMJSBECGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C#CC2=CC=C(C=C2)C(=O)NCC3=CC=CC=C3F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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